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The DNA gyrase ATPase inhibition assay is a key method for identifying and characterizing novel inhibitors,

particularly those that act as competitive inhibitors of ATP binding, a mechanism distinct from classical

topoisomerase poisons [1].

Mechanistic Insight: Compounds like the gyramides inhibit the ATPase activity of the GyrB subunit,
halting the enzyme's catalytic cycle. This prevents the introduction of negative supercoils and traps

chromosomal DNA in a positively supercoiled state, ultimately blocking DNA replication and
segregation without causing double-stranded DNA breaks [1].

Advantages: This assay allows for the direct quantification of inhibitor efficacy on the target's
enzymatic activity. It can distinguish between different mechanistic classes of inhibitors and provide

crucial kinetic parameters (Ki, IC50) for lead optimization [1].

Detailed Experimental Protocol

This protocol is adapted from methods used to characterize gyramides and other gyrase inhibitors [1].

Principle

The assay uses a coupled enzyme system to continuously monitor ATP hydrolysis. The generation of ADP is

linked to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.
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Pyruvate Kinase (PK) converts phospho(enol)pyruvate (PEP) to pyruvate, using the ADP produced

by DNA gyrase.
Lactate Dehydrogenase (LDH) then converts pyruvate to lactate, while simultaneously oxidizing

NADH to NAD⁺.

Reagents and Equipment

Purified DNA Gyrase: Recombinant E. coli or target pathogen gyrase (GyrA₂GyrB₂ tetramer).
Assay Buffer: Typically 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM

spermidine, 1 mM ATP, 6.5% (w/v) glycerol.
Coupled Enzyme System: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

Substrates: ATP, Phospho(enol)pyruvate (PEP), and NADH.
DNA Cofactor: Relaxed or linear DNA (e.g., pBR322).

Test Compound: e.g., "DNA Gyrase-IN-3" (dissolved in DMSO, with final DMSO concentration
<2%).

Microplate Reader or Spectrophotometer with temperature control and kinetic measurement
capability at 340 nm.

Procedure

Prepare Reaction Mixture: In a suitable container, mix the assay buffer, NADH, PEP, PK, LDH, and
DNA cofactor. Gently invert to mix.

Dilution: Prepare serial dilutions of the test compound and a reference control (e.g., novobiocin).
Initiate Reaction: Add DNA gyrase to the reaction mixture, then quickly aliquot into a microplate

containing the pre-diluted compounds.
Measurement: Immediately place the plate in the reader and record the decrease in absorbance at

340 nm for 20-30 minutes.

Data Analysis

Calculate reaction velocities from the linear portion of the absorbance curve.

Plot velocity versus ATP concentration with and without the inhibitor. A competitive inhibitor will
increase the apparent Km without affecting Vmax.

Determine the inhibition constant (Ki) using non-linear regression to fit the data to the Michaelis-
Menten equation for competitive inhibition. For gyramides, a Ki of 4.35 ± 1.34 µM has been reported

[1].
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Workflow and Kinetic Data

The workflow for conducting the assay and analyzing the data is summarized below.

ATPase Inhibition Assay Workflow

Prepare Reaction Mixture
(Buffer, NADH, PEP, PK/LDH, DNA)

Dilute Inhibitor

Initiate Reaction
(Add DNA Gyrase)

Measure Absorbance at 340nm

Analyze NADH Decay Kinetics

Calculate Ki and IC50

Click to download full resolution via product page

ATPase inhibition assay workflow. PK: Pyruvate Kinase; LDH: Lactate Dehydrogenase.

The following table summarizes the type of kinetic data that can be expected from a well-executed assay,

using gyramide A as an example [1]:
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Parameter
Value for Gyramide
A

Description

Vmax 37.47 ± 0.0013 µM

min⁻¹ U⁻¹

Maximum reaction velocity of the enzyme. Unchanged in

competitive inhibition.

Km (ATP) 27.82 ± 2.83 mM Michaelis constant for ATP. Increases in the presence of a

competitive inhibitor.

Ki 4.35 ± 1.34 µM Inhibition constant; measures the binding affinity of the inhibitor. A

lower value indicates tighter binding.

Critical Assay Considerations

Controls are Essential: Include a no-enzyme control (background NADH decay) and a no-
inhibitor control (full gyrase activity).
Z' Factor Evaluation: For HTS applications, ensure a Z' factor >0.5 to confirm robust assay quality.

Mechanism Confirmation: Use secondary assays (e.g., supercoiling, cleavage complex
stabilization) to confirm the compound's mechanism and rule out non-specific effects [1].

Specificity Testing: Test compounds against related ATPases (e.g., topoisomerase IV) to determine
selectivity, a key feature of gyramides [1].

Addressing the Data Gap on DNA Gyrase-IN-3

The search results do not contain specific data for "DNA Gyrase-IN-3". To proceed with your research:

Consult Supplier Data: The most direct source of information will be the data sheet or technical note

provided by the compound's supplier.
Literature Search: Conduct a targeted search on platforms like PubMed, Scopus, or Google Scholar

using the exact compound name and synonyms.
Assay as Described: You can use the protocol outlined above as a template to experimentally

determine the ATPase inhibition profile of "DNA Gyrase-IN-3" in your laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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